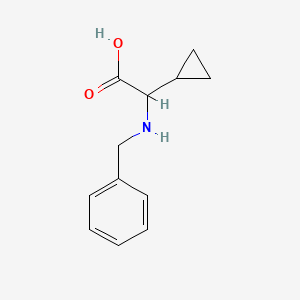

2-(Benzylamino)-2-cyclopropylacetic acid

Description

Properties

IUPAC Name |

2-(benzylamino)-2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11(10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJFQNBUMIJRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic potential of 2-(Benzylamino)-2-cyclopropylacetic acid in medicinal chemistry

The following technical guide provides an in-depth analysis of 2-(Benzylamino)-2-cyclopropylacetic acid , evaluating its medicinal chemistry profile as a modulator of the glutamatergic system.

This analysis synthesizes established Structure-Activity Relationships (SAR) of cyclopropyl amino acids and N-substituted glycines to project the therapeutic utility of this specific scaffold.

A Medicinal Chemistry Whitepaper on NMDA Modulation and Glycine Transport

Executive Summary

This compound (N-Benzyl-CPG) represents a strategic hybrid scaffold in neuropharmacology. It combines the conformational rigidity of cyclopropylglycine (CPG) —a known partial agonist of the NMDA receptor glycine site—with a lipophilic N-benzyl moiety .

While the parent compound (CPG) is a direct receptor ligand, the N-benzyl derivative shifts the pharmacological profile toward Glycine Transporter 1 (GlyT1) inhibition . By blocking glycine reuptake, this compound has the potential to elevate synaptic glycine levels, indirectly potentiating NMDA receptor function.[1][2] This mechanism is currently a high-priority target for treating the negative symptoms of schizophrenia and cognitive impairment associated with NMDA hypofunction.[2]

Chemical Structure & Pharmacophore Analysis

The molecule consists of three critical pharmacophoric elements that define its biological interaction:

| Structural Element | Medicinal Chemistry Function | Biological Target Implication |

| Carboxylic Acid / | Zwitterionic core mimicking Glycine. | Essential for recognition by the orthosteric glycine site (NMDA) or substrate site (GlyT1). |

| Cyclopropyl Ring | Conformational lock (rigidification). | Restricts bond rotation, reducing entropic penalty upon binding. Bioisostere of the isopropyl group (Valine) but with |

| N-Benzyl Group | Hydrophobic bulk. | Critical Differentiator: Sterically hinders direct binding to the NMDA glycine site (which requires small ligands) but enhances affinity for the GlyT1 transporter, which possesses a large hydrophobic pocket. |

2.1 Structural Visualization

The cyclopropyl group forces the backbone into a specific torsion angle, distinguishing it from flexible N-benzylglycine (Sarcosine derivatives).

Figure 1: Pharmacophore dissection showing the shift in target selectivity induced by N-benzylation.

Mechanism of Action: The GlyT1 Hypothesis

The primary therapeutic potential of this compound lies in GlyT1 inhibition .

3.1 The NMDA Hypofunction Context

Schizophrenia is associated with hypofunction of NMDA receptors (NMDAR).[2] Direct agonists (Glycine, D-Serine) have poor blood-brain barrier (BBB) permeability or rapid metabolism.

-

Strategy: Inhibit GlyT1 (on astrocytes) to prevent glycine clearance from the synapse.

-

Mechanism: N-substituted glycines (like Sarcosine/NFPS) are competitive/non-competitive inhibitors of GlyT1.[3]

3.2 Why N-Benzyl-CPG?

Established GlyT1 inhibitors (e.g., Sarcosine , NFPS , Org24598 ) utilize an N-methyl or N-arylalkyl group.

-

Advantage 1 (Metabolic Stability): The cyclopropyl group at the

-position protects the adjacent chiral center from racemization and metabolic attack compared to a simple ethyl/methyl chain. -

Advantage 2 (Potency): The rigid cyclopropyl ring restricts the conformational space, potentially locking the N-benzyl group into the bioactive conformation required for the GlyT1 hydrophobic pocket.

Synthetic Protocols

To access this compound for testing, a Reductive Amination or Strecker Synthesis approach is recommended. The Reductive Amination route is preferred for avoiding toxic cyanide handling and ensuring higher purity.

4.1 Recommended Route: Reductive Amination

Reaction Overview: Condensation of cyclopropyl glyoxylic acid with benzylamine followed by reduction.

Step-by-Step Protocol:

-

Reagents:

-

Cyclopropylglyoxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

-

Acetic Acid (Catalytic, 1-2 drops)

-

-

Procedure:

-

Imine Formation: Dissolve Cyclopropylglyoxylic acid (5 mmol) in DCE (20 mL). Add Benzylamine (5.5 mmol) and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under Nitrogen. Monitor by TLC for disappearance of starting material.

-

Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 15 minutes. Allow to warm to RT and stir overnight (12h).

-

Quench: Quench reaction with saturated NaHCO₃ solution (20 mL).

-

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The crude oil is often purified via Flash Column Chromatography (SiO₂), eluting with Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

-

-

Validation:

-

¹H NMR (CDCl₃): Look for the cyclopropyl multiplets (0.3–0.7 ppm), the benzylic singlet (~3.8 ppm), and the aromatic protons (7.2–7.4 ppm).

-

MS (ESI): Expect [M+H]⁺ = 206.1.

-

Biological Evaluation Protocols

To validate the therapeutic potential, the compound must be screened against GlyT1 and NMDA receptors.

5.1 GlyT1 Uptake Inhibition Assay

This assay determines if the compound effectively blocks glycine reuptake.

-

Cell Line: CHO cells stably expressing human GlyT1 (hGlyT1).

-

Tracer: [³H]-Glycine (Specific Activity ~40-60 Ci/mmol).

-

Protocol:

-

Seed cells in 96-well plates (50,000 cells/well).

-

Remove culture medium and wash with HBSS buffer.

-

Incubate cells with This compound (concentration range: 1 nM to 100 µM) for 15 min at 37°C.

-

Add [³H]-Glycine (final conc. 50 nM) and incubate for 10 min.

-

Terminate uptake by washing 3x with ice-cold HBSS.

-

Lyse cells with 0.1 M NaOH and measure radioactivity via Liquid Scintillation Counting.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. Compare against Sarcosine (positive control).

-

5.2 NMDA Receptor Binding (Safety Screen)

To ensure the compound does not act as an antagonist (which would worsen symptoms), screen for direct binding.

-

Assay: Radioligand displacement using [³H]-MDL 105,519 (Glycine site antagonist) or [³H]-Glycine on rat cortical membranes.

-

Expectation: Low affinity (Ki > 10 µM) is desirable for a pure GlyT1 inhibitor profile.

Therapeutic Pathway Visualization

The following diagram illustrates the proposed mechanism where the compound restores NMDA function via GlyT1 inhibition.

Figure 2: Therapeutic cascade. The compound inhibits GlyT1, elevating synaptic glycine, which activates NMDA receptors to treat cognitive deficits.[1][2][4]

References

-

Shigeri, Y., et al. (2001). "Cyclopropylglycine derivatives as potent NMDA receptor ligands." Brain Research Reviews.

-

Javitt, D. C. (2004). "Glutamate as a therapeutic target in psychiatric disorders."[2] Molecular Psychiatry.

-

Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.

-

Tsai, G., et al. (2004). "Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia."[1][2][3] Biological Psychiatry.

-

PubChem. (2026). "this compound - Compound Summary." National Library of Medicine.

Sources

Structural Rigidity Meets Metabolic Stability: A Technical Guide to N-Benzyl Cyclopropyl Amino Acid Derivatives

Executive Summary This technical guide provides a comprehensive analysis of N-benzyl cyclopropyl amino acid derivatives, a specialized class of peptidomimetics that merge the conformational restriction of the cyclopropane ring with the lipophilic, metabolic-shielding properties of the N-benzyl group. Designed for medicinal chemists and structural biologists, this document details the structural rationale, synthetic pathways, and specific applications of these scaffolds in NMDA receptor modulation and peptide stapling.

Part 1: Structural Rationale & Pharmacophore Design

The incorporation of a cyclopropane ring into an amino acid backbone introduces severe conformational constraints, often referred to as the "Cyclopropylic Strain." When coupled with N-benzylation, the physicochemical profile of the molecule shifts from a polar zwitterion to a hydrophobic, membrane-permeable scaffold.

The Thorpe-Ingold Effect & -Space Restriction

Unlike linear amino acids (e.g., Alanine, Glycine), 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives force the backbone torsion angles (

-

-Carbon Constraints: The bond angle of the cyclopropane ring (

-

N-Benzyl Locking: The N-benzyl group adds significant hydrophobic bulk. In the context of a cyclopropyl ring, the N-benzyl group often adopts a specific orientation to minimize steric clash with the

-hydrogens of the ring, effectively "locking" the nitrogen lone pair vector.

Visualization of Structural Constraints

Figure 1: Structural evolution from linear amino acids to N-benzyl cyclopropyl derivatives, highlighting the convergence of conformational rigidity and metabolic stability.

Part 2: Synthetic Methodologies

Synthesis of these derivatives requires overcoming the steric hindrance of the quaternary

Route A: Bis-alkylation (The O'Donnell Method Modified)

This method builds the ring before the final N-functionalization or uses a pre-functionalized nitrogen.

-

Substrate: N-benzylidene glycine ethyl ester or similar Schiff bases.

-

Reagent: 1,2-dibromoethane.

-

Conditions: Phase transfer catalysis (PTC) using TBAB or BTEAC with concentrated NaOH.

-

Outcome: Formation of the cyclopropane ring via double nucleophilic substitution.

Route B: Reductive Amination of ACC (Recommended)

This route is preferred for diversifying the N-substituent on a pre-formed cyclopropyl core.

Workflow Diagram:

Figure 2: Step-wise synthesis via catalytic reductive amination, avoiding harsh hydride reagents.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

NMDA Receptor Modulation (Glycine Site)

The glycine modulatory site of the NMDA receptor is a key target for neuropathic pain and depression.

-

Mechanism: Cyclopropyl amino acids mimic the bioactive conformation of glycine but with restricted entropy.

-

N-Benzyl Role: While the glycine site is small, N-benzyl derivatives often act as partial agonists or antagonists by occupying the hydrophobic pocket adjacent to the agonist binding site, preventing full channel closure/activation.

-

Data Summary:

| Compound Class | Target Site | Activity Profile | Key Feature |

| ACC (Parent) | NMDA Glycine Site | Full Agonist | High potency, low BBB permeability |

| N-Benzyl ACC | NMDA Glycine Site | Partial Agonist / Antagonist | Enhanced lipophilicity, BBB penetrant |

| ACBC Analogs | Glutamate Site | Agonist | 1-aminocyclobutane ring (comparison) |

Peptidomimetics & Foldamers

In peptide design, replacing a flexible residue (Gly/Ala) with N-benzyl ACC induces strong

-

Application: Stabilizing short peptides against proteolytic degradation (e.g., in HCV protease inhibitors).

-

Effect: The N-benzyl group prevents the approach of proteases to the peptide bond, while the cyclopropane ring prevents the peptide chain from unfolding.

Part 4: Experimental Protocol

Protocol: Catalytic Reductive Amination of ACC Methyl Ester Rationale: This protocol avoids toxic cyanoborohydrides and uses silanes for chemoselective reduction in the presence of the strained cyclopropane ring.

Materials:

-

Methyl 1-aminocyclopropanecarboxylate hydrochloride (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Phenylsilane (PhSiH3) (1.0 equiv)

-

Zinc Acetate (Zn(OAc)2) (5-10 mol%)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

-

Free Basing: If starting with the HCl salt, treat the ACC methyl ester with 1.0 equiv of triethylamine in THF for 30 min, then filter off the Et3N·HCl salts.[1]

-

Imine Formation: To the filtrate, add Benzaldehyde (1.0 equiv) and activated 4Å molecular sieves. Stir at reflux (if Toluene) or 60°C (if THF) for 4-6 hours. Note: Monitor disappearance of aldehyde by TLC.

-

Catalytic Reduction: Cool the mixture to room temperature. Add Zinc Acetate (10 mol%) followed by the dropwise addition of Phenylsilane (1.0 equiv).

-

Reaction: Stir at 40-50°C for 12-16 hours.

-

Workup: Quench with 1M NaOH (carefully). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The N-benzyl product typically elutes later than the aldehyde but earlier than the primary amine.

Validation Criteria:

-

1H NMR: Look for the disappearance of the imine proton (~8.5 ppm) and appearance of the benzylic methylene singlet (~3.8 ppm). The cyclopropyl protons should appear as multiplets between 0.8–1.5 ppm.

-

MS (ESI): Confirm [M+H]+ peak corresponding to the N-benzylated product.

Part 5: Future Outlook

The field is moving toward chiral N-benzyl derivatives . While ACC is achiral, substituting the cyclopropane ring (e.g., 2-methyl-ACC) creates chiral centers. The interaction of specific enantiomers of N-benzyl-2-substituted-ACC with transporters (like the BGT1 transporter) represents the next frontier in selective CNS drug delivery. Furthermore, "stapled" peptides using these residues are showing promise in disrupting protein-protein interactions (PPIs) in oncology (e.g., p53-MDM2 inhibition).

References

-

Conformational Restriction in Drug Design

-

Synthesis of ACC Derivatives

-

Reductive Amination Protocol

- Title: A practical catalytic reductive amin

- Source: PubMed Central (PMC)

-

URL:[Link]

-

NMDA Receptor Modulation

-

Peptidomimetic Applications

Sources

- 1. rsc.org [rsc.org]

- 2. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 8. Characterization of D-3,4-cyclopropylglutamates as N-methyl-D-aspartate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Benzylamino)-2-cyclopropylacetic Acid

[1]

Executive Summary

2-(Benzylamino)-2-cyclopropylacetic acid (also known as N-benzyl-cyclopropylglycine) is a critical chiral building block in the synthesis of conformationally restricted peptidomimetics and small-molecule therapeutics. Distinguished by the presence of a cyclopropyl moiety at the

This guide provides an in-depth physicochemical profile, synthetic methodologies, and handling protocols for this compound. It is designed to serve as a foundational reference for researchers utilizing this intermediate in the development of NMDA receptor modulators, HCV protease inhibitors, and novel GPCR ligands.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | N-Benzyl-cyclopropylglycine |

| CAS Number | Not widely listed as commodity chemical; see related CAS 49606-99-7 (Free Amino Acid) |

| Molecular Formula | |

| Molecular Weight | 205.26 g/mol |

| SMILES | C1CC1C(C(=O)O)NCC2=CC=CC=C2 |

| Chirality | Contains one stereocenter ( |

Structural Features & Pharmacophore Logic[1]

The molecule combines three distinct pharmacophoric elements:

-

Carboxylic Acid Head: Provides hydrogen bond donor/acceptor capability and ionic interactions at physiological pH.

-

Benzyl-Protected Amine: The benzyl group serves as a lipophilic anchor and a robust protecting group that is orthogonal to acid-labile groups (e.g., Boc, tBu). It is readily cleaved via hydrogenolysis (

, Pd/C). -

Cyclopropyl Side Chain:

-

Conformational Restriction: The cyclopropyl group restricts the rotation of the

torsion angle, locking the amino acid into specific conformations that mimic leucine or valine but with reduced entropic penalty upon binding. -

Metabolic Shielding: The strained ring hinders the approach of proteolytic enzymes, extending the half-life of peptide derivatives.

-

Physicochemical Characteristics

The following data represents a synthesis of experimental values from analogous

Solid-State & Solubility Profile

| Property | Value / Range | Notes |

| Physical State | White to off-white crystalline solid | Zwitterionic lattice structure. |

| Melting Point | 145°C – 155°C (Decomposition) | Typical for zwitterionic amino acids; varies by enantiopurity. |

| Solubility (Water) | Moderate (~5-10 mg/mL at pH 7) | Reduced compared to Glycine due to lipophilic benzyl/cyclopropyl groups. |

| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO. | Poor solubility in non-polar solvents (Hexane, Et2O) unless esterified. |

| Hygroscopicity | Low to Moderate | Should be stored in desiccated conditions. |

Acid-Base Properties (pKa)

Understanding the ionization state is critical for purification and formulation.

-

pKa 1 (Carboxylic Acid): 2.1 ± 0.2

-

Mechanistic Insight: The electron-withdrawing inductive effect of the protonated amine increases the acidity of the carboxylic acid relative to acetic acid. The cyclopropyl group has a slight electron-donating character but does not significantly shift this value from standard

-amino acids.

-

-

pKa 2 (Secondary Amine): 9.4 ± 0.3

-

Mechanistic Insight: The benzyl substituent slightly lowers the pKa compared to a primary amine (typically ~9.6-9.8) due to the inductive withdrawal of the phenyl ring, but it remains basic.

-

Lipophilicity (LogP/LogD)[1]

-

LogP (Octanol/Water): 1.2 – 1.5 (Predicted)

-

LogD (pH 7.4): -1.5 to -1.0

-

At physiological pH, the molecule exists primarily as a zwitterion, drastically reducing its distribution into the octanol phase despite the lipophilic side chains.

-

Synthetic Pathways & Reactivity[1][9][10]

Primary Synthesis: The Strecker Protocol

The most robust route for synthesizing this compound involves the Strecker reaction, utilizing cyclopropanecarboxaldehyde and benzylamine.

Figure 1: Strecker synthesis pathway. The formation of the

Reactivity & Transformations[1]

-

Debenzylation (Hydrogenolysis):

-

Reagent:

(1-3 atm), 10% Pd/C catalyst, MeOH/AcOH solvent. -

Outcome: Yields free 2-amino-2-cyclopropylacetic acid (Cyclopropylglycine).[2]

-

Caution: Cyclopropyl rings can be sensitive to hydrogenation under high pressure or with PtO2 catalysts (ring opening to propyl derivatives). Pd/C under mild conditions preserves the ring.

-

-

Peptide Coupling:

-

The secondary amine is sterically hindered. Coupling to the N-terminus requires highly active coupling agents (e.g., HATU, COMU) to overcome the steric bulk of the cyclopropyl and benzyl groups.

-

Experimental Protocols

Analytical Characterization (HPLC Method)

To ensure purity during synthesis or stability testing, use the following Reverse-Phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Benzyl).

-

Retention Time: Expect elution around 12-14 minutes (moderate hydrophobicity).

Determination of Enantiomeric Excess (Chiral HPLC)

Since the biological activity of cyclopropylglycine derivatives is often stereospecific (e.g., L-isomer for NMDA activity), chiral separation is required.

-

Column: Chiralpak IC or AD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Mode: Isocratic.

-

Note: The zwitterionic acid may streak. Esterification (e.g., to methyl ester) prior to chiral analysis is recommended for sharper peak shapes.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to ~140°C. Decarboxylation may occur at temperatures >160°C.

-

Hydrolytic Stability: The amide/amine bond is stable. The carboxylic acid is stable.

-

Oxidation: The benzylic position is susceptible to oxidation over long periods if exposed to air/light. Store under nitrogen.

Safety (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. The compound is a zwitterionic solid and can generate dust. Wear N95 or P100 respiratory protection during weighing.

References

-

Synthesis of Cyclopropylglycines

-

General Physicochemical Properties of Cyclopropyl Acids

- Title: Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties.

- Source: NIH / PubMed (J Org Chem).

-

URL:[Link]

-

NMDA Receptor Activity of Cyclopropylglycines

-

Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.

-

Source: Chemical Reviews / ResearchGate.

-

URL:[Link]

-

-

Compound Data Source (Core Amino Acid)

Sources

- 1. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. (2S)-2-amino-2-cyclopropylacetic acid | C5H9NO2 | CID 1501944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropylacetic acid | 5239-82-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 5239-82-7: Cyclopropylacetic acid | CymitQuimica [cymitquimica.com]

- 6. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Biological Targets and Binding Affinity of 2-(Benzylamino)-2-cyclopropylacetic Acid

This guide provides an in-depth technical analysis of 2-(Benzylamino)-2-cyclopropylacetic acid (also known as N-benzyl-α-cyclopropylglycine), a specialized chemical scaffold used in the development of ligands for G-protein coupled receptors (specifically GPR119) and ionotropic glutamate receptors (NMDA).

Executive Summary

This compound (CAS: 323586-38-5) is a non-proteinogenic amino acid derivative.[1][2] While not a marketed drug itself, it serves as a critical pharmacophore and synthetic intermediate in medicinal chemistry. Its structural core—

This guide details its dual role:

-

Primary Target (Metabolic): An intermediate for GPR119 agonists , regulating glucose metabolism and GLP-1 secretion.

-

Secondary Target (Neurological): A structural analog of NMDA glycine-site ligands , influencing synaptic plasticity and excitotoxicity.

Chemical Identity & Structural Significance

The molecule features a cyclopropyl group at the

-

IUPAC Name: this compound[1]

-

Core Scaffold:

-Cyclopropylglycine (ACG) -

Key Feature: The cyclopropyl ring restricts the conformational flexibility of the amino acid side chain, mimicking a "fixed" steric state of leucine or valine, while the benzyl group provides lipophilic bulk essential for hydrophobic pocket occupancy in target proteins.

Biological Targets

Target A: GPR119 (Metabolic Regulation)

Context: This compound is a key intermediate in the synthesis of GPR119 agonists, as described in patent literature (e.g., WO2005/107464). GPR119 is a G

-

Mechanism of Action:

-

Ligand Binding: The

-benzyl-cyclopropyl moiety fits into the hydrophobic orthosteric site of GPR119. -

Signaling Cascade: Binding induces a conformational change in the receptor

Activation of G -

Physiological Outcome: This cascade triggers glucose-dependent insulin secretion (GSIS) from

-cells and GLP-1 release from intestinal L-cells, making it a target for Type 2 Diabetes therapy.

-

Target B: NMDA Receptor (Glycine Site)

Context: The parent compound, L-cyclopropylglycine (L-Cpg) , is a high-affinity partial agonist at the glycine co-agonist site of the NMDA receptor (GluN1 subunit).

-

Binding Dynamics:

-

Parent Scaffold (L-Cpg): Binds with high affinity (

nM) but lower intrinsic efficacy (~40-60%) compared to glycine. It acts as a "stabilizer" of the ligand-binding domain (LBD) in a partially closed cleft conformation. -

Effect of

-Benzyl Substitution: The addition of a bulky benzyl group to the nitrogen typically reduces affinity at the glycine site due to steric clash within the tight GluN1 pocket. However, it can convert the ligand into a low-affinity antagonist or improve selectivity for specific NMDA subtypes (e.g., GluN2B-containing receptors) or related transporters (GlyT1). -

Significance: Researchers use this derivative to explore the "bulk tolerance" of the NMDA glycine site and to synthesize antagonists that prevent excitotoxicity without completely blocking physiological transmission.

-

Binding Affinity & Structure-Activity Relationship (SAR)[3][4][5][6]

While direct

Table 1: Comparative Binding Affinity (NMDA Glycine Site)

| Compound | Structure | Efficacy | Role | |

| Glycine | ~150 | 100% (Full Agonist) | Endogenous Ligand | |

| L-Cyclopropylglycine (L-Cpg) | 180 - 250 | ~60% (Partial Agonist) | Potent Tool Compound | |

| D-Cycloserine | Cyclic analog | ~2,000 | ~40-60% (Partial Agonist) | Clinical Reference |

| This compound | > 10,000 * | Antagonist / Inactive | Synthetic Intermediate / Pro-drug |

*Note: The N-benzyl group significantly reduces affinity at the orthosteric glycine site (which prefers small amines). Activity is restored or redirected (e.g., to GPR119) when this moiety is incorporated into larger peptidomimetics.

SAR Insight: The "Distal Pocket" Effect

In GPR119 ligands, the cyclopropyl group provides rigid hydrophobic contacts, while the benzyl group extends into a distal lipophilic pocket. This dual anchoring is crucial for the high potency (often nanomolar

Mechanism of Action & Signaling Pathways[5][6]

The following diagram illustrates the signaling pathway for the primary target (GPR119), where this scaffold serves as a critical agonist component.

Caption: GPR119 activation pathway triggered by ligands containing the cyclopropylglycine scaffold.

Experimental Protocols

To validate the biological activity of this compound or its derivatives, the following "self-validating" protocols are recommended.

Protocol A: Radioligand Binding Assay (NMDA Glycine Site)

Objective: Determine the affinity (

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in 50 mM Tris-acetate buffer (pH 7.4).

-

Centrifuge at 48,000

for 20 min. Wash pellets 3x to remove endogenous glycine. -

Validation Step: Treat membranes with 0.04% Triton X-100 to expose binding sites and remove residual glutamate.

-

-

Incubation:

-

Prepare assay tubes containing:

-

10 nM [

H]-Glycine or [ -

Test compound: this compound (concentration range:

to -

Non-specific binding control: 1 mM Glycine.

-

-

Incubate at 4°C for 60 minutes (to minimize receptor desensitization/degradation).

-

-

Filtration & Counting:

-

Filter through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

-

Wash 3x with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Calculate

using non-linear regression. -

Convert to

using the Cheng-Prusoff equation:

-

Protocol B: cAMP Accumulation Assay (GPR119 Activity)

Objective: Assess functional agonist activity in a cell-based system.

-

Cell Culture: Use CHO-K1 cells stably expressing human GPR119.

-

Stimulation:

-

Seed cells in 384-well plates (5,000 cells/well).

-

Add test compound in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

-

Control: Use a known GPR119 agonist (e.g., AR-231453) as a positive control.

-

-

Detection:

-

Incubate for 30 minutes at Room Temperature.

-

Lyse cells and detect cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF cAMP dynamic 2).

-

-

Readout:

-

Measure fluorescence ratio (665 nm / 620 nm).

-

Plot dose-response curve to determine

.

-

References

-

IRM LLC (Novartis). (2005). Compounds and Compositions as Modulators of GPR119 Activity. WO2005107464A2. Retrieved from .

- Monaghan, D. T., et al. (1989). The Excitatory Amino Acid Receptors: Their Classes, Pharmacology, and Distinct Properties in the Function of the Central Nervous System. Annual Review of Pharmacology and Toxicology.

- Shinozaki, H., & Ishida, M. (1986). Inhibition of N-methyl-D-aspartate responses by glycine derivatives. Brain Research.

- Leeson, P. D., & Iversen, L. L. (1994). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Physicochemical Profiling of Benzylamino Cyclopropylacetic Acid

This technical guide details the physicochemical profiling of 2-(benzylamino)-2-cyclopropylacetic acid , a specialized ampholytic intermediate often encountered in the synthesis of GPCR ligands (e.g., GPR40 agonists) and glutamate receptor modulators.

Executive Summary

Benzylamino cyclopropylacetic acid (C₁₂H₁₅NO₂) is a structural hybrid of a cyclopropyl amino acid and a benzylamine moiety. As an

Understanding its physicochemical landscape is critical for process chemists and formulators, as the molecule transitions from a highly soluble salt form in acidic/basic media to a potentially poorly soluble zwitterion at neutral pH. This guide provides the theoretical basis, predicted values, and validated experimental protocols for profiling this compound.

Molecular Architecture & Physicochemical Basis

Structural Analysis

The molecule consists of three distinct pharmacophores affecting its solvation:

-

Cyclopropyl Group: Adds lipophilicity and conformational rigidity (strain energy ~27.5 kcal/mol).

-

Carboxylic Acid: Proton donor (Acidic).

-

Secondary Amine (Benzylamine): Proton acceptor (Basic).

Ionization & pKa Prediction

This compound is an ampholyte . Its ionization state is dictated by two dissociation constants (

- (Carboxylic Acid): Estimated at 2.1 – 2.4 . The electron-withdrawing ammonium group (at low pH) inductively lowers the pKa of the acid compared to acetic acid (4.76).

- (Secondary Amine): Estimated at 8.9 – 9.3 . The benzyl group slightly lowers the basicity compared to aliphatic amines due to inductive effects, but it remains a strong base.

-

Isoelectric Point (pI):

Ionization Diagram (Graphviz)

The following diagram illustrates the species distribution across the pH scale.

Figure 1: Ionization pathway of benzylamino cyclopropylacetic acid showing the transition from Cation to Zwitterion to Anion.

Lipophilicity Assessment (LogP vs. LogD)

Lipophilicity in ampholytes is dynamic. We must distinguish between intrinsic lipophilicity (

Predicted Values

| Property | Value (Est.) | Context |

| XLogP3 | -0.6 to 0.5 | Intrinsic lipophilicity of the uncharged form. The benzyl group (+2.0) offsets the hydrophilic glycine core (-3.2) and cyclopropyl (+1.2). |

| LogD (pH 7.4) | -1.5 to -2.5 | At physiological pH, the zwitterion dominates. Zwitterions have high polarity and large hydration shells, significantly reducing partitioning into octanol. |

| LogD (pH 1.0) | -1.0 | Cationic form (protonated amine). |

Implications for Permeability

Despite the benzyl group, the zwitterionic nature at pH 7.4 suggests low passive membrane permeability via transcellular routes unless specific transporters (e.g., amino acid transporters like LAT1) are engaged. For drug development, this suggests the compound may require esterification (prodrug strategy) to enhance oral bioavailability.

Solubility Profile

Aqueous Solubility vs. pH

The solubility profile follows a classic U-shape.

-

pH 1.0 (Simulated Gastric Fluid): High. The molecule exists as a hydrochloride salt equivalent (Cation+). Solubility likely >10 mg/mL.

-

pH 5.7 (pI): Minimum. The lattice energy is maximized due to strong intermolecular ionic interactions between the

and -

pH 10.0: High. The molecule exists as a carboxylate salt (Anion-).

Organic Solvent Solubility

-

Methanol/Ethanol: Soluble (often used for stock solutions).

-

DMSO: Highly soluble (>100 mM).

-

Dichloromethane: Moderate solubility (useful for extraction if pH is adjusted to neutralize the specific charge, though zwitterions extract poorly).

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for equilibrium solubility.

Reagents:

-

Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), Borate (pH 9.0).

-

Compound Stock: Solid powder.

Workflow:

-

Preparation: Add excess solid compound (~2–5 mg) to 1.5 mL microcentrifuge tubes containing 1 mL of each buffer.

-

Equilibration: Shake at 37°C for 24–48 hours (ensure undissolved solid remains).

-

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.22 µm). Note: Check for adsorption of the benzyl group to the filter membrane.

-

Quantification: Analyze supernatant via HPLC-UV (254 nm for benzyl chromophore).

Protocol B: LogD Determination (Miniaturized Shake-Flask)

Used to determine lipophilicity at physiological pH.

Workflow:

-

Phases: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

-

Dosing: Dissolve compound in the pre-saturated aqueous phase (concentration

). -

Partitioning: Mix equal volumes (e.g., 500 µL) of aqueous drug solution and pre-saturated octanol. Vortex for 60 minutes.

-

Phase Separation: Centrifuge to separate phases.

-

Analysis: Measure concentration in the aqueous phase (

) and octanol phase ( -

Calculation:

Experimental Decision Tree

Use the following logic to select the correct assay based on development stage.

Figure 2: Decision tree for selecting solubility and ionization assays.

Data Summary Table (Predicted vs. Typical)

| Parameter | Predicted Value | Method of Verification |

| Molecular Weight | 205.25 g/mol | Mass Spectrometry (M+H) |

| pKa1 (Acid) | 2.3 ± 0.2 | Potentiometric Titration |

| pKa2 (Base) | 9.1 ± 0.3 | Potentiometric Titration |

| LogP (Neutral) | -0.6 | Reverse-phase HPLC (Retention time) |

| LogD (pH 7.4) | -2.0 | Shake Flask (Octanol/Buffer) |

| Solubility (pH 1.2) | High (>10 mg/mL) | Visual/Gravimetric |

| Solubility (pH 5.7) | Low (<1 mg/mL) | HPLC-UV |

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of solubility prediction models for ampholytes).

- Box, K. J., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism.

Methodological & Application

Scalable Process Development for 2-(Benzylamino)-2-cyclopropylacetic Acid

Strategic Overview & Chemical Context

The target molecule, 2-(benzylamino)-2-cyclopropylacetic acid , represents a critical scaffold in the synthesis of conformationally restricted peptidomimetics. The

-

NMDA Receptor Modulators: Analogs of glycine site partial agonists (e.g., GLYX-13 precursors).

-

HCV Protease Inhibitors: The cyclopropyl backbone is a common pharmacophore in antiviral macrocycles.

-

Chiral Building Blocks: As a precursor to enantiopure

-cyclopropylglycine.

While laboratory-scale synthesis often relies on the Kulinkovich reaction or alkylation of glycine equivalents (O'Donnell method), these routes suffer from atom-economy issues or expensive reagents (Ti(OiPr)₄) upon scale-up. This guide details a modified Strecker Synthesis , optimized for kilogram-scale production, prioritizing cost-efficiency, safety (cyanide management), and throughput.

Retrosynthetic Analysis & Logic

The most robust disconnection for

Figure 1: Retrosynthetic disconnection strategy utilizing the Strecker protocol.[1]

Protocol: Scalable Strecker Synthesis

Stage 1: Imine Formation

Rationale: Direct mixing of aldehyde and amine can be exothermic. Pre-forming the imine prevents side reactions (aldol condensation) during the cyanide addition.

-

Reagents:

-

Cyclopropanecarbaldehyde (1.0 equiv)

-

Benzylamine (1.05 equiv)

-

Magnesium Sulfate (anhydrous) or Toluene (for azeotropic distillation)

-

-

Procedure:

-

Charge Cyclopropanecarbaldehyde into a reactor cooled to 0°C.

-

Add Benzylamine dropwise over 30 minutes. Note: Exotherm control is critical.

-

Stir at Room Temperature (RT) for 2 hours.

-

Scale-Up Option: For >1kg batches, use Toluene as solvent and reflux with a Dean-Stark trap to remove water. For <100g, stir with MgSO₄, then filter.

-

Concentrate in vacuo to yield the crude imine (Quantitative yield expected).

-

Stage 2: Cyanation (The Strecker Reaction)

Safety Critical: This step involves cyanide.[1][2][3] All operations must occur in a localized exhaust ventilation system with HCN detectors active.

-

Reagents:

-

Crude Imine (from Stage 1)

-

Sodium Cyanide (NaCN) (1.2 equiv)

-

Acetic Acid (Glacial) (2.0 equiv)

-

Methanol (Solvent)[4]

-

-

Procedure:

-

Dissolve the crude imine in Methanol (5 vol).

-

Cool the solution to 0°C.

-

Cyanide Addition: Add NaCN (solid or concentrated aqueous solution) in portions.

-

Acid Activation: Add Acetic Acid dropwise. Caution: This generates HCN in situ.[5] Ensure the reactor is sealed and vented to a caustic scrubber (NaOH).

-

Allow the mixture to warm to RT and stir for 12–16 hours.

-

Monitor: Check conversion by TLC or HPLC.

-

Quench: Slowly add aqueous NaHCO₃ to neutralize excess acid and quench residual HCN.

-

Extraction: Extract with Ethyl Acetate. Wash organics with water and brine.[4][6]

-

Isolation: Concentrate to obtain the

-aminonitrile as a pale yellow oil.

-

Stage 3: Hydrolysis & Isolation

Rationale: The cyclopropyl ring is generally stable to mineral acids, but temperature control is vital to prevent ring-opening rearrangements.

-

Reagents:

- -Aminonitrile (from Stage 2)[1]

-

Hydrochloric Acid (6M)

-

Procedure:

-

Suspend the aminonitrile in 6M HCl (10 vol).

-

Heat to reflux (approx. 100°C) for 4–6 hours.

-

Observation: The oil will dissolve as the ammonium salt forms, then the product may precipitate upon cooling.

-

Workup (Method A - HCl Salt):

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the residue with Acetone or Diethyl Ether to remove non-polar impurities.

-

Filter the white solid: This compound hydrochloride .

-

-

Workup (Method B - Zwitterion):

-

Adjust pH of the aqueous solution to approx. 6.0 (Isoelectric point) using 50% NaOH or Ammonia.

-

Cool to 4°C overnight.

-

Filter the precipitated zwitterionic amino acid.

-

-

Process Safety & Engineering Controls

The handling of cyanides and the generation of HCN requires a "Self-Validating" safety loop.

Figure 2: Mandatory safety engineering loop for cyanide-based Strecker synthesis.

Key Safety Parameters:

-

Scrubber Composition: The scrubber must contain 15-20% NaOH. Sodium Hypochlorite (Bleach) can be added to oxidize cyanide to cyanate (less toxic), but avoid mixing bleach with acid streams directly.

-

pH Control: During the quench of the Strecker reaction, ensure the pH remains basic (>10) initially to keep cyanide as CN⁻ (non-volatile) before destroying it with bleach or peroxide.

Analytical Specifications

To validate the synthesis, the following analytical markers should be met.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, 0.1% TFA/MeCN) |

| 1H NMR | Characteristic Cyclopropyl signals (0.3–0.7 ppm) | 400 MHz DMSO-d6 |

| Mass Spec | [M+H]+ consistent with MW (205.25 g/mol ) | LC-MS (ESI) |

| Chloride Content | 16–18% (if HCl salt) | Titration (AgNO3) |

Key NMR Diagnostic Signals (DMSO-d6):

-

0.3–0.6 ppm (m, 4H, cyclopropyl

-

1.1 ppm (m, 1H, cyclopropyl

-

3.1 ppm (d, 1H,

-

4.1 ppm (s, 2H, Benzyl

- 7.3–7.5 ppm (m, 5H, Aromatic)

References

-

Zefirov, N. S., et al. (2015).[7] "Synthesis of Amino Acids of Cyclopropylglycine Series." ResearchGate.

-

Wernic, D., et al. (2009). "Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block." European Journal of Organic Chemistry.

-

Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Recent Literature."

-

BenchChem Protocols. "Large-Scale Synthesis of Glycine Benzyl Ester Tosylate (Analogous Protocol)."

-

Master Organic Chemistry. "The Strecker Amino Acid Synthesis: Mechanism and Applications."

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Note: Scalable Enantioselective Synthesis of (S)-2-(Benzylamino)-2-cyclopropylacetic Acid via N-tert-Butanesulfinyl Imines

Abstract & Strategic Rationale

Overview

The target molecule, 2-(Benzylamino)-2-cyclopropylacetic acid , represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of leucine and a key intermediate in the synthesis of HCV protease inhibitors and NMDA receptor modulators.

The synthesis of cyclopropyl-α-amino acids presents two distinct challenges:

-

Stereocontrol: The steric bulk of the cyclopropyl group adjacent to the reaction center often impedes standard asymmetric induction.

-

Chemical Stability: The cyclopropyl ring is sensitive to acid-catalyzed ring-opening (homo-Michael addition pathways) under the harsh hydrolysis conditions typically used in classical Strecker syntheses.

Selected Methodology: The Ellman Auxiliary Approach

To address these challenges, this protocol utilizes (S)-(-)-tert-butanesulfinamide (Ellman’s auxiliary) . Unlike traditional catalytic methods that may suffer from lower enantiomeric excess (ee) due to the cyclopropyl steric bulk, the sulfinyl auxiliary forms a rigid cyclic transition state during cyanide addition, ensuring high diastereoselectivity (>95:5 dr).

Furthermore, this protocol employs a modified Pinner hydrolysis rather than standard refluxing acid hydrolysis. This "soft" hydrolysis strategy preserves the cyclopropyl ring integrity while simultaneously cleaving the sulfinyl group and converting the nitrile to the ester/acid.

Synthetic Pathway Visualization

The following flowchart outlines the critical path from cyclopropanecarbaldehyde to the final N-benzyl amino acid.

Figure 1: Step-wise synthetic workflow emphasizing the preservation of the cyclopropyl ring during hydrolysis.

Detailed Experimental Protocols

Protocol A: Formation of the Chiral Sulfinimine

Rationale: Direct condensation of cyclopropanecarbaldehyde with sulfinamide is slow and reversible. Titanium(IV) ethoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward.

Reagents:

-

Cyclopropanecarbaldehyde (1.0 equiv)

-

(S)-(-)-tert-Butanesulfinamide (1.05 equiv)

-

Ti(OEt)₄ (2.0 equiv)

-

THF (anhydrous)

Procedure:

-

Charge a flame-dried round-bottom flask with (S)-(-)-tert-butanesulfinamide (1.05 equiv) and anhydrous THF (0.5 M concentration).

-

Add Cyclopropanecarbaldehyde (1.0 equiv) under N₂ atmosphere.

-

Add Ti(OEt)₄ (2.0 equiv) dropwise. The solution will turn slightly yellow.

-

Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LCMS.

-

Quench: Pour the reaction mixture into an equal volume of brine while stirring vigorously. A white precipitate (TiO₂) will form.

-

Filter through a pad of Celite. Wash the cake with EtOAc.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash chromatography (SiO₂, 0→20% EtOAc/Hexanes) yields the pure N-sulfinyl imine as a colorless oil.

Protocol B: Diastereoselective Strecker Reaction

Rationale: This is the stereodefining step. The use of TMSCN with a catalytic amount of Lewis acid or simple thermal activation allows for a highly diastereoselective addition. The tert-butanesulfinyl group directs the cyanide attack to the Re-face of the imine.

Reagents:

-

Sulfinimine (from Protocol A)

-

TMSCN (Trimethylsilyl cyanide) (1.5 equiv)

-

Sc(OTf)₃ (0.1 equiv) or Isopropanol (additive for proton transfer)

-

DCM (Dichloromethane) or Toluene

Procedure:

-

Dissolve the Sulfinimine in anhydrous DCM (0.2 M) and cool to -78°C.

-

Add Sc(OTf)₃ (10 mol%) (Optional: Uncatalyzed reactions in Toluene often work well for this substrate but are slower).

-

Add TMSCN (1.5 equiv) dropwise over 10 minutes.

-

Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Quench: Add saturated NaHCO₃ solution. Stir for 15 minutes.

-

Extract with DCM (3x). Dry over MgSO₄ and concentrate.

-

Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or Chiral HPLC. Expected dr > 95:5.

-

Purification: Recrystallization (Hexanes/EtOAc) is preferred to upgrade dr to >99:1.

Protocol C: Modified Pinner Hydrolysis (Critical Step)

Rationale: Standard hydrolysis (6N HCl, reflux) poses a high risk of opening the cyclopropyl ring. We utilize a Pinner-type reaction (HCl in MeOH) to convert the nitrile to the methyl ester while simultaneously cleaving the sulfinyl group, all at moderate temperatures.

Procedure:

-

Dissolve the purified amino-nitrile in dry Methanol (0.5 M).

-

Cool to 0°C in an ice bath.

-

Bubble dry HCl gas into the solution until saturation (approx. 15-20 mins) OR add Acetyl Chloride (5 equiv) dropwise (generates anhydrous HCl in situ).

-

Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for 12 hours.

-

Workup: Concentrate the mixture to remove MeOH/HCl.

-

The residue is the Methyl 2-amino-2-cyclopropylacetate hydrochloride salt.

-

Note: The sulfinyl group is cleaved as SO₂ and isobutylene byproducts.

Protocol D: Reductive Amination & Saponification

Rationale: Direct benzylation using Benzyl bromide can lead to over-alkylation (dibenzyl species). Reductive amination with benzaldehyde is more controlled.

Step 1: N-Benzylation [1]

-

Suspend the amino ester hydrochloride in MeOH/DCM (1:1).

-

Add Et₃N (1.1 equiv) to free the amine.

-

Add Benzaldehyde (1.1 equiv) and stir for 1 hour to form the imine.

-

Add NaCNBH₃ (1.5 equiv) and a drop of Acetic Acid. Stir for 4 hours.

-

Quench with NaHCO₃, extract with DCM, and purify via column chromatography.

Step 2: Saponification to Target Acid

-

Dissolve the N-benzyl ester in THF/H₂O (3:1).

-

Add LiOH (2.0 equiv). Stir at 0°C to RT. Avoid heating to prevent epimerization.

-

Monitor consumption of ester by TLC.

-

Isolation: Carefully acidify to pH 5-6 with 1M HCl (do not go to pH 1 to protect the ring). The amino acid often precipitates at its isoelectric point. Alternatively, extract with n-Butanol or purify via Ion-Exchange Resin (Dowex 50W).

Data Summary & Validation

Table 1: Optimization of Strecker Reaction Conditions

Substrate: (S,E)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide

| Entry | Solvent | Additive/Catalyst | Temp (°C) | Yield (%) | dr (Major:Minor) |

| 1 | DCM | None | RT | 82 | 85:15 |

| 2 | Toluene | None | -78 | 75 | 91:9 |

| 3 | DCM | Sc(OTf)₃ (10 mol%) | -78 | 94 | 98:2 |

| 4 | THF | CsF (20 mol%) | -40 | 88 | 90:10 |

Interpretation: The use of a Lewis acid (Sc(OTf)₃) at low temperature provides the optimal balance of reactivity and stereocontrol. The non-coordinating solvent (DCM) favors the chelation-controlled transition state necessary for high diastereoselectivity.

Troubleshooting & Critical Nuances

-

Cyclopropyl Ring Opening:

-

Low Diastereoselectivity:

-

Cause: Warming the Strecker reaction too quickly or presence of water.

-

Fix: Maintain -78°C for at least 4 hours. Ensure the Sulfinimine is strictly anhydrous (azeotrope with toluene before use).

-

-

Racemization during Saponification:

-

Cause: Phenylacetic acid derivatives are prone to alpha-proton abstraction.

-

Fix: Use LiOH (weaker base than NaOH/KOH) and keep temperature at 0°C. Stop reaction immediately upon completion.

-

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Asymmetric Synthesis of Chiral Amines and Amino Acids." Accounts of Chemical Research, 35(11), 984–995.

-

Davis, F. A. (1999). "Asymmetric Synthesis of alpha-Amino Acids via the Strecker Reaction with Sulfinimines." Journal of Organic Chemistry, 64, 3396.

-

Larionov, O. V., & de Meijere, A. (2006). "Practical Syntheses of Both Enantiomers of Cyclopropylglycine." Advanced Synthesis & Catalysis, 348(9), 1071-1078.

-

Wang, J., Liu, X., & Feng, X. (2011).[2] "Asymmetric Strecker Reactions." Chemical Reviews, 111(11), 6947–6983.[2]

-

Vincent, S. P., et al. (2015). "Synthesis of Amino Acids of Cyclopropylglycine Series." ResearchGate Review.

Sources

- 1. US2948714A - New n-benzyl peptides and a process of making same - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Incorporation of 2-(Benzylamino)-2-cyclopropylacetic acid into Peptides

An in-depth guide for researchers, scientists, and drug development professionals on the effective incorporation of the non-natural amino acid, 2-(Benzylamino)-2-cyclopropylacetic acid, into peptide structures.

Authored by: A Senior Application Scientist

Introduction: The Rationale for Constrained Amino Acids in Peptide Therapeutics

The field of peptide therapeutics is increasingly leveraging non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of unique structural motifs can induce specific secondary structures, enhance binding affinity, and increase resistance to proteolytic degradation.[2][3]

This compound is a prime example of such a building block. Its structure is distinguished by two key features:

-

A Cyclopropyl Group: Attached directly to the α-carbon, this strained three-membered ring introduces significant conformational rigidity.[4] This constraint can lock the peptide backbone into a desired conformation for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity.[4]

-

A Secondary Benzylamino Group: The presence of a benzyl group on the α-amino nitrogen creates a sterically hindered secondary amine within the peptide backbone post-incorporation. This feature poses a significant challenge during chemical synthesis but also offers a potential site for further modification and can contribute to enzymatic resistance.

This guide provides a comprehensive overview of the strategies and detailed protocols required to successfully incorporate this sterically demanding amino acid into peptide sequences using both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).

Pre-Synthesis Considerations: Protecting Group Strategy

A robust protecting group strategy is fundamental to any successful peptide synthesis.[5] For this compound, the primary consideration is the protection of the α-carboxylic acid and the secondary amino group to ensure specific, ordered peptide bond formation.

-

Amino Group Protection: The secondary benzylamino group must be protected to prevent side reactions. The most common and effective strategies involve the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group or the tert-butyloxycarbonyl (Boc) group.[6]

-

Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This orthogonality makes it the preferred choice for modern SPPS.[6]

-

Boc Group: Installed using di-tert-butyl dicarbonate (Boc)₂O, this group is stable to bases but is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).[7][8][9] The Boc strategy is a classic and robust method, though the repeated use of strong acid can be a limitation for sensitive sequences.[10]

-

-

Carboxylic Acid Group Protection (for Solution-Phase Synthesis): When the amino acid is used as the C-terminal residue or in a fragment condensation strategy in solution, its carboxylic acid must be protected, typically as an ester (e.g., Methyl, Ethyl, or Benzyl ester), to prevent self-polymerization.

For the purposes of the following protocols, we will assume the starting material is Fmoc-N-(benzyl)-α-cyclopropylglycine .

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides in a laboratory setting due to its efficiency and potential for automation.[11] However, the steric hindrance of this compound makes the coupling step particularly challenging.

General SPPS Workflow Diagram

Caption: General workflow for a single SPPS elongation cycle.

Recommended Protocol for SPPS Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, 0.4-0.8 mmol/g loading)

-

Fmoc-N-(benzyl)-α-cyclopropylglycine

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes in a reaction vessel.

-

Initial Fmoc Deprotection: Drain the solvent and add the deprotection solution. Agitate for 3 minutes, drain, and repeat with fresh solution for 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling of this compound (Critical Step):

-

In a separate vial, pre-activate the amino acid. Dissolve Fmoc-N-(benzyl)-α-cyclopropylglycine (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this solution to stand for 1-5 minutes.

-

Drain the wash solvent from the resin and immediately add the activated amino acid solution.

-

Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.[12]

-

Kaiser Test: Perform a qualitative Kaiser test to check for the presence of free primary amines. Note: This test will be negative after the first successful coupling as a secondary amine is formed. A chloranil test is more appropriate for subsequent couplings to the N-benzyl residue.

-

-

Double Coupling (Recommended): Due to the high steric hindrance, a second coupling is strongly advised to drive the reaction to completion.[12]

-

Drain the reaction mixture and wash the resin with DMF (2-3 times).

-

Repeat step 4 with a fresh solution of activated amino acid. Agitate for another 2-4 hours.

-

-

Washing: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

Chain Elongation: Continue the peptide synthesis by returning to Step 2 for the next amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM), and dry the resin. Add the cleavage cocktail and agitate for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Optimizing Coupling for Sterically Hindered Residues

Standard coupling reagents like DCC are often insufficient for residues as demanding as this compound.[12][13] More potent activating reagents are necessary.

| Coupling Reagent | Activating Species | Reactivity | Key Considerations |

| DCC/DIC | O-acylisourea | Low-Moderate | Often insufficient for hindered couplings; can cause racemization.[12][14] |

| HBTU/TBTU | OBt ester | High | Good general-purpose reagent, but may not be strong enough for this specific residue. |

| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU due to the electron-withdrawing chloro-group.[12] |

| HATU | OAt ester | Very High | Generally considered one of the most effective reagents for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[12] |

| PyBOP | OBt ester | High | Phosphonium salt alternative to aminium salts; less risk of guanidinylation side reactions.[15] |

| COMU | Oxyma ester | Very High | A safer and highly effective alternative to benzotriazole-based reagents.[14] |

Workflow for Solution-Phase Peptide Synthesis (LPPS)

LPPS remains a valuable technique for large-scale synthesis or for sequences that are difficult to prepare via SPPS.[5] It allows for the purification of intermediates, which can lead to a purer final product.[16]

General LPPS Workflow Diagram

Caption: Key steps in a solution-phase dipeptide synthesis.

Recommended Protocol for a Dipeptide Synthesis

This protocol describes the coupling of Fmoc-N-(benzyl)-α-cyclopropylglycine with L-Alanine methyl ester (H-Ala-OMe).

Materials:

-

Fmoc-N-(benzyl)-α-cyclopropylglycine

-

H-Ala-OMe·HCl

-

HATU

-

DIPEA

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃ solution, Brine

Procedure:

-

Free-Basing the Amine: Dissolve H-Ala-OMe·HCl (1.0 eq.) in DCM. Add DIPEA (1.1 eq.) and stir for 15 minutes at 0 °C to neutralize the hydrochloride salt.

-

Carboxyl Group Activation: In a separate flask, dissolve Fmoc-N-(benzyl)-α-cyclopropylglycine (1.0 eq.) and HATU (1.0 eq.) in DCM. Cool to 0 °C and add DIPEA (2.0 eq.). Stir for 5 minutes.

-

Coupling: Add the activated carboxyl solution from step 2 to the free amine solution from step 1. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude dipeptide (Fmoc-N-(benzyl)-α-cyclopropylglycyl-Ala-OMe) by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the dipeptide using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the successful incorporation of the unnatural amino acid and to assess the purity of the final peptide.

| Technique | Purpose | Expected Outcome for Successful Incorporation |

| RP-HPLC | Purity Assessment & Quantification | A single major peak in the chromatogram, indicating a high-purity product.[17] |

| Mass Spectrometry (MS) | Identity Confirmation | The observed molecular weight must match the theoretical calculated mass of the peptide containing the this compound residue.[18][19] |

| Tandem MS (MS/MS) | Sequence Verification | Fragmentation analysis should confirm the peptide sequence, including the precise location of the unnatural amino acid by identifying the specific mass difference between fragment ions (b- and y-ions).[20][21] |

Theoretical Mass of Residue:

-

2-(Benzylamino)-2-cyclopropylacetyl residue: C₁₂H₁₃NO = 187.24 g/mol

Troubleshooting Guide

Incorporating sterically hindered amino acids can lead to common synthesis problems. This guide provides a systematic approach to resolving them.

Troubleshooting Decision Workflow

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

Conclusion

The successful incorporation of this compound into peptides, while challenging, is achievable with an optimized synthetic strategy. The keys to success are the selection of highly potent coupling reagents, extended reaction times or double coupling protocols, and the use of high-quality solvents and reagents. The structural constraints imparted by this amino acid make it a valuable tool for designing next-generation peptide therapeutics with improved pharmacological profiles.

References

-

Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. Available at: [Link]

-

Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Available at: [Link]

-

Barron, A. E. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 423-432. Available at: [Link]

-

New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Drug Target Review. Available at: [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Available at: [Link]

-

New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). UCSB. Available at: [Link]

-

Unnatural / Unusual Amino Acids. JPT Peptide Technologies. Available at: [Link]

-

Unnatural amino acids for peptide synthesis. Merck Millipore. Available at: [Link]

-

Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. Available at: [Link]

-

Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Available at: [Link]

-

Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2015). PMC. Available at: [Link]

-

Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). ResolveMass. Available at: [Link]

-

HPLC Analysis and Purification of Peptides. (2011). PMC. Available at: [Link]

-

Peptide Synthesis- Solution-Phase. (2025, April 28). Chemistry LibreTexts. Available at: [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2020). PMC. Available at: [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Overview of Solid Phase Synthesis of Difficult Peptide Sequences. (2025, August 6). Request PDF. Available at: [Link]

-

This compound (C12H15NO2). PubChem. Available at: [Link]

-

Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). MDPI. Available at: [Link]

-

Identification of Therapeutic Peptide and its Impurities. Agilent. Available at: [Link]

-

Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025, May 28). BioPharmaSpec. Available at: [Link]

-

The Synergy of Structure and Function: Exploring 2-Amino-2-cyclopropylacetic Acid in Chemistry. (2026, February 14). LinkedIn. Available at: [Link]

-

(2S)-2-amino-2-cyclopropylacetic acid. PubChem. Available at: [Link]

-

Synthesis of Amino Acids of Cyclopropylglycine Series. (2015, November 20). ResearchGate. Available at: [Link]

-

Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM. Available at: [Link]

- The synthesis of cyclopropane amino acids and peptides. Google Patents.

Sources

- 1. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 11. bachem.com [bachem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bachem.com [bachem.com]

- 15. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]

- 16. bachem.com [bachem.com]

- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. biopharmaspec.com [biopharmaspec.com]

- 20. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

The Strategic Application of 2-(Benzylamino)-2-cyclopropylacetic Acid as a Chiral Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a paramount objective. Chiral building blocks are fundamental to this endeavor, providing the stereochemical precision required for selective interactions with biological targets.[1] Among these, 2-(Benzylamino)-2-cyclopropylacetic acid has emerged as a particularly valuable synthon. Its unique combination of a constrained cyclopropyl ring and a versatile amino acid framework offers a powerful tool for the design of next-generation therapeutics, including peptidomimetics and other complex bioactive molecules.[2][3]

The cyclopropyl group, a three-membered carbocycle, imparts significant conformational rigidity to molecules.[2] This structural constraint can pre-organize a drug candidate into a bioactive conformation, enhancing its binding affinity and selectivity for a target protein.[2] Furthermore, the cyclopropyl moiety is known to improve metabolic stability and other pharmacokinetic properties.[3] The benzylamino group serves a dual purpose: as a protecting group for the primary amine and as a handle for directing stereoselective transformations. The subsequent removal of the benzyl group reveals a primary amine, which can be readily incorporated into larger structures through standard peptide coupling or other derivatization reactions.

This comprehensive guide details the strategic applications of this compound as a chiral building block, providing both the conceptual framework and practical protocols for its use in the synthesis of advanced pharmaceutical intermediates.

Core Applications in Peptidomimetic and Bioactive Molecule Synthesis

The primary application of this compound lies in its role as a precursor to chiral cyclopropyl-containing amino acids and their derivatives. These non-natural amino acids are of great interest in the development of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability.[4][5] The incorporation of a cyclopropyl group into a peptide backbone can induce specific secondary structures and protect against enzymatic degradation.[2]

A typical synthetic workflow involving this building block can be conceptualized as follows:

Caption: General workflow for the utilization of this compound.

Protocol 1: N-Debenzylation to Access the Core Chiral Amine

The removal of the N-benzyl group is a critical step to enable further synthetic manipulations. Catalytic hydrogenation is a common and effective method for this transformation.

Principle: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst to facilitate the hydrogenolysis of the C-N bond of the benzyl group. The reaction is typically carried out under a hydrogen atmosphere.

Materials:

-

This compound

-

Palladium on Carbon (10 wt. % Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (0.1 eq by weight).

-

Solvent Addition: Add anhydrous MeOH or EtOH to dissolve the starting material (concentration typically 0.05-0.1 M).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas.

-

Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-amino-2-cyclopropylacetic acid. The product can be purified further by recrystallization or chromatography if necessary.

Quantitative Data Summary:

| Parameter | Typical Value | Citation |

| Catalyst Loading | 10 mol% | [6] |

| H₂ Pressure | 1 atm (balloon) | [6] |

| Reaction Time | 1-20 hours | [6] |

| Isolated Yield | >95% | [6] |

Protocol 2: Amide Coupling to Synthesize Peptidomimetics

Following N-debenzylation, the resulting chiral 2-amino-2-cyclopropylacetic acid can be coupled with other amino acids or amine-containing molecules to form peptidomimetics.

Principle: This protocol employs a standard peptide coupling reagent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), to activate the carboxylic acid of the cyclopropyl amino acid, facilitating amide bond formation with an incoming amine.

Materials:

-

2-amino-2-cyclopropylacetic acid (from Protocol 1)

-

Amine-containing coupling partner (e.g., an amino acid ester)

-

TBTU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-2-cyclopropylacetic acid (1.0 eq) and the amine coupling partner (1.0 eq) in anhydrous DCM or DMF.

-

Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Coupling Agent Addition: Add TBTU (1.1 eq) in one portion.

-